6-Hydroxywarfarin

Overview

Description

6-Hydroxy Warfarin is a hydroxylated metabolite of Warfarin, an anticoagulant drug widely used to prevent blood clot formation. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of biologically active forms of various clotting factors. The hydroxylation of Warfarin results in several metabolites, including 6-Hydroxy Warfarin, which plays a role in the drug’s metabolism and excretion .

Preparation Methods

Biosynthetic Preparation via Cytochrome P450 Enzymes

The primary route for 6-hydroxywarfarin production involves cytochrome P450 (CYP)-mediated oxidation of warfarin. CYP2C9, the major isoform responsible for warfarin metabolism, catalyzes the hydroxylation of the coumarin ring at the 6-position .

Enzymatic Hydroxylation Reaction Conditions

-

Substrate Preparation : Warfarin (racemic or enantiopure) is dissolved in methanol or ethanol at concentrations of 1–5 mM.

-

Enzyme Source : Recombinant CYP2C9 supersomes or human liver microsomes (HLMs) are used at protein concentrations of 0.5–2.0 mg/mL .

-

Cofactors : NADPH (1 mM) is added to initiate reactions, which are conducted in 50 mM potassium phosphate buffer (pH 7.4) at 37°C with agitation (350 rpm) .

-

Reaction Duration : Incubations typically proceed for 40–60 minutes, with linear metabolite formation observed within this window .

Kinetic Parameters and Yield Optimization

Steady-state kinetic studies with human liver cytosol (HLC150) reveal the following parameters for this compound formation:

Yields depend on substrate enantiomerism:

-

S-Warfarin : 6-Hydroxylation predominates, with 60–70% conversion efficiency .

-

R-Warfarin : Lower reactivity (<20% conversion) due to steric hindrance at the 6-position .

Chemical Synthesis and Asymmetric Methodologies

While biosynthetic methods dominate, asymmetric chemical synthesis offers routes to enantiopure this compound. A patented process (WO1997003062A1) describes the use of chiral catalysts to resolve racemic warfarin intermediates .

Key Synthetic Steps

-

Coumarin Ring Functionalization : Warfarin’s 4-hydroxycoumarin core is protected using tert-butyldimethylsilyl (TBS) groups.

-

Hydroxylation : Mn(OAc)₃-mediated radical hydroxylation introduces the 6-hydroxy group with 65–75% regioselectivity .

-

Deprotection : TBS removal via tetra-n-butylammonium fluoride (TBAF) yields crude this compound.

Chiral Resolution Techniques

Racemic this compound mixtures require enantiomeric separation:

-

Semipreparative HPLC : A Chirobiotic V column (25 cm × 4.6 mm, 5 µm) resolves enantiomers using isocratic elution (80% 0.1% acetic acid, 20% acetonitrile) at 0.8 mL/min .

-

Ethyl Acetate Extraction : Enantiomers are recovered from mobile phases via liquid-liquid extraction, achieving >98% purity .

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified using reversed-phase HPLC:

-

Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm).

-

Mobile Phase : 25 mM HEPES buffer (pH 6.5) and methanol:acetonitrile (3:1) .

-

Detection : UV absorbance at 325 nm and fluorescence (λₑₓ = 325 nm, λₑₘ = 393 nm) .

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Warfarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is hydroxylation, catalyzed by cytochrome P450 enzymes .

Common Reagents and Conditions: The hydroxylation reaction typically involves the use of cytochrome P450 enzymes, with CYP2C9 being the major enzyme responsible for the formation of 6-Hydroxy Warfarin. The reaction conditions include the presence of oxygen and NADPH as a cofactor .

Major Products Formed: The major product formed from the hydroxylation of Warfarin is 6-Hydroxy Warfarin. Other hydroxylated metabolites include 7-Hydroxy Warfarin and 8-Hydroxy Warfarin .

Scientific Research Applications

6-Hydroxy Warfarin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of Warfarin and its interactions with cytochrome P450 enzymes. In biology, it helps in understanding the role of hydroxylated metabolites in drug metabolism and excretion. In medicine, 6-Hydroxy Warfarin is used to monitor the therapeutic levels of Warfarin and to study its pharmacokinetics and pharmacodynamics. In industry, it is used in the development of analytical methods for the quantification of Warfarin and its metabolites .

Mechanism of Action

The mechanism of action of 6-Hydroxy Warfarin involves its interaction with cytochrome P450 enzymes, particularly CYP2C9. The hydroxylation of Warfarin to form 6-Hydroxy Warfarin is a key step in the drug’s metabolism. This process reduces the anticoagulant activity of Warfarin by converting it into a less active metabolite. The molecular targets involved in this process include the active sites of cytochrome P450 enzymes, where the hydroxylation reaction occurs .

Comparison with Similar Compounds

6-Hydroxy Warfarin is one of several hydroxylated metabolites of Warfarin. Other similar compounds include 7-Hydroxy Warfarin, 8-Hydroxy Warfarin, and 10-Hydroxy Warfarin. Each of these metabolites is formed through the hydroxylation of Warfarin at different positions on the molecule. The uniqueness of 6-Hydroxy Warfarin lies in its specific interaction with CYP2C9, which distinguishes it from other hydroxylated metabolites that may interact with different cytochrome P450 enzymes .

Biological Activity

6-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing anticoagulation therapy and minimizing adverse effects. This article delves into the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of Warfarin and Its Metabolites

Warfarin is primarily used to prevent thromboembolic events in various clinical settings. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. The drug undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several active and inactive metabolites, including this compound.

Metabolism of this compound

This compound is produced mainly through the oxidation of warfarin by cytochrome P450 2C9 (CYP2C9) and CYP2C19. The metabolic pathways for warfarin are stereoselective, with different enantiomers (R- and S-warfarin) yielding distinct profiles of metabolites:

| Metabolite | Enzyme Involved | Activity |

|---|---|---|

| This compound | CYP2C9 | Weaker vitamin K antagonist |

| 7-Hydroxywarfarin | CYP2C9 | Inactive |

| 10-Hydroxywarfarin | CYP3A4 | Active |

This table summarizes the key metabolites of warfarin and their enzymatic pathways, highlighting the role of CYP enzymes in determining the pharmacological activity of these compounds.

Pharmacological Activity

This compound exhibits weaker anticoagulant activity compared to its parent compound, warfarin. Research indicates that while it can still inhibit vitamin K epoxide reductase (VKOR), its efficacy is significantly lower than that of warfarin itself . The reduced activity can be attributed to its structural modifications which affect binding affinity to VKOR.

Clinical Implications

The presence of this compound in plasma can impact patient responses to warfarin therapy. Variability in metabolism due to genetic polymorphisms in CYP2C9 can lead to differences in drug efficacy and safety profiles among patients. For instance, individuals with certain polymorphisms may experience increased levels of this compound, potentially leading to reduced anticoagulation effectiveness or increased risk of thrombosis .

Case Studies

- Pharmacogenetics Study : A study evaluated the correlation between INR (International Normalized Ratio) levels and various warfarin metabolites, including this compound. It was found that monitoring levels of hydroxywarfarins could provide additional insights into anticoagulation status compared to traditional warfarin monitoring alone .

- Metabolic Pathway Analysis : Another research project focused on identifying the metabolic pathways leading to this compound formation. It demonstrated that variations in CYP2C9 activity significantly influenced the concentration of this metabolite in patients undergoing anticoagulation therapy .

Q & A

Basic Research Questions

Q. Which cytochrome P450 enzymes are responsible for the formation of 6-hydroxywarfarin from warfarin isomers, and how does their substrate specificity differ?

- Answer : this compound is primarily formed via CYP1A2 and CYP3A4 metabolism of R-warfarin, whereas S-warfarin can also be metabolized to this compound by CYP2C19 under specific conditions . Substrate specificity is stereosensitive: CYP1A2/CYP3A4 preferentially oxidize R-warfarin, while CYP2C19 exhibits dual activity for both isomers. Experimental validation involves incubating recombinant CYP isoforms (e.g., CYP2C19) with racemic warfarin and quantifying metabolites via HPLC-MS/MS . Kinetic parameters (e.g., Km, Vmax) derived from Michaelis-Menten plots further differentiate isoform-specific contributions .

Q. What analytical techniques are commonly used to quantify this compound in in vitro and in vivo studies, and what are their validation parameters?

- Answer : Reverse-phase HPLC with fluorescence detection or LC-MS/MS are standard methods. For example, HPLC-FLD achieves baseline separation of this compound from other metabolites using chiral columns (e.g., Lux cellulose-1) and validated parameters: linearity (R² >0.99), LOD (5–10 nM), LOQ (15–30 nM), and recovery rates >90% . In vivo studies in rodents employ plasma extraction with acetonitrile or ethyl acetate, followed by LC-MS/MS to monitor time-dependent metabolite formation .

Q. What is the metabolic fate of this compound in phase II metabolism, and which UDP-glucuronosyltransferases (UGTs) are involved?

- Answer : this compound undergoes glucuronidation by UGT1A1 and UGT1A10. Recombinant UGT assays with UDP-glucuronic acid (4 mM) and human liver microsomes show enantiomer-specific kinetics: S-6-hydroxywarfarin glucuronidation by UGT1A1 (Km = 45 μM) and R-6-hydroxywarfarin by UGT1A10 (Km = 68 μM) . Inhibition studies (e.g., using hecogenin for UGT1A1) confirm isoform roles. HPLC-UV and MS/MS validate glucuronide formation .

Advanced Research Questions

Q. How do hydroxywarfarin metabolites, including this compound, influence CYP2C9 activity in S-warfarin metabolism, and what experimental approaches assess competitive vs. non-competitive inhibition?

- Answer : this compound is a weak competitive inhibitor of CYP2C9 (Ki ≈ 32-fold higher than Km for S-warfarin), unlike potent inhibitors like 10-hydroxywarfarin (Ki ≈ 2.5-fold lower) . Inhibition mechanisms are studied using Hanes-Woolf plots: parallel lines indicate competitive inhibition, while mixed inhibition (e.g., 8-hydroxywarfarin) shows slope changes. Recombinant CYP2C9 assays with varying substrate/inhibitor ratios (0–170 μM) and P450-Glo™ luminescence assays quantify IC50 values .

Q. What are the challenges in designing in vivo models to study this compound glucuronidation, and how do interspecies differences affect extrapolation to humans?

- Answer : Humanized liver mice (e.g., TK-NOG with POR knockout) address interspecies UGT/CYP expression disparities. Wild-type mice predominantly excrete 4′-hydroxywarfarin, while humanized models replicate human-predominant 7-hydroxywarfarin/6-hydroxywarfarin ratios (1.26 vs. 0.39 in controls) . Bile-duct cannulation and LC-MS/MS analysis of plasma/urine metabolites (e.g., this compound glucuronide) are critical for cross-species validation .

Q. How does stereospecific metabolism of warfarin isomers impact this compound formation in drug interaction studies?

- Answer : Phenylbutazone inhibits S-warfarin clearance (↓ from 3.1% to 1.1%/h) but accelerates R-warfarin clearance (↑ from 1.5% to 3.0%/h), masking racemic warfarin interactions . Stereospecific effects are tested by incubating isolated isomers with CYP inhibitors (e.g., sulfaphenazole for CYP2C9) and monitoring this compound via chiral HPLC .

Q. What experimental strategies predict the reduction potential of this compound, and how do structural modifications influence its metabolic stability?

- Answer : The Xenosite Rainbow Model predicts reduction likelihood using atomic contributions (e.g., this compound scores 0.195 vs. warfarin’s 0.204) . In vitro reduction assays with carbonyl reductase and NADPH-regenerating systems quantify diastereomeric alcohol formation. Structural analogs (e.g., 10-hydroxywarfarin) with higher reduction scores (0.256) guide SAR studies .

Q. How do interspecies differences in warfarin metabolism affect the relevance of rodent models for human this compound studies?

- Answer : Rats excrete 15.4% this compound in urine, while humanized mice show closer alignment to human metabolite ratios . Discrepancies arise from CYP/UGT expression profiles: human CYP2C9/UGT1A1 vs. rodent Cyp2c11/Ugt1a7. Chimeric liver models and interspecies microsomal comparisons (e.g., Vmax/Km ratios) mitigate translational gaps .

Properties

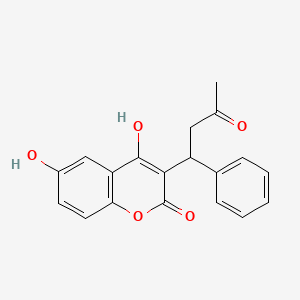

IUPAC Name |

4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPEJBUOJQPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939073 | |

| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17834-02-5 | |

| Record name | 6-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.